molecular formula C6H5N3O2S B1526638 6-Cyanopyridine-3-sulfonamide CAS No. 928139-32-6

6-Cyanopyridine-3-sulfonamide

Cat. No.: B1526638
CAS No.: 928139-32-6
M. Wt: 183.19 g/mol
InChI Key: ZDFRONWVKDXVNE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in modern drug design. nih.govresearchgate.netdovepress.com Its presence is noted in a vast number of pharmaceuticals and natural products, including essential vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.com The significance of the pyridine scaffold can be attributed to several key factors:

Versatile Bioactivity: Pyridine derivatives exhibit a broad spectrum of pharmacological activities, leading to their use in treating a wide array of diseases. nih.govresearchgate.net Approved drugs containing a pyridine or dihydropyridine (B1217469) core include treatments for tuberculosis (isoniazid, ethionamide), HIV/AIDS (delavirdine), prostate cancer (abiraterone acetate), and arthritis (piroxicam), among many others. nih.gov

Improved Physicochemical Properties: As a polar and ionizable aromatic molecule, the pyridine moiety can enhance the solubility and bioavailability of less soluble drug candidates. enpress-publisher.comresearchgate.net This characteristic is crucial for ensuring that a drug can be effectively absorbed and distributed throughout the body.

Metabolic Stability and Permeability: The incorporation of a pyridine ring can improve a molecule's metabolic stability, making it less susceptible to breakdown by enzymes in the body. researchgate.net It can also enhance cellular permeability, allowing the drug to reach its target site more effectively. researchgate.net

Structural Adaptability: The pyridine nucleus serves as a versatile starting point for structural modifications, allowing medicinal chemists to fine-tune the properties of a molecule to optimize its therapeutic effects. enpress-publisher.comresearchgate.net

The widespread application of pyridine scaffolds in medicinal chemistry underscores their importance in the development of new and effective drugs. dovepress.comenpress-publisher.comresearchgate.net

Multifaceted Pharmacological Relevance of the Sulfonamide Moiety in Pharmaceutical Agents

The sulfonamide group (-SO2NH2) is another pharmacologically significant functional group that forms the basis of numerous therapeutic agents, collectively known as sulfa drugs. nih.govwikipedia.org While initially recognized for their antimicrobial properties, the applications of sulfonamides have expanded significantly over time. nih.govajchem-b.com

Antimicrobial Action: Sulfonamides were among the first synthetic antimicrobial agents and are still used to treat bacterial infections. nih.govnih.gov They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid, a vital component for DNA production. nih.govwikipedia.org This mechanism inhibits bacterial growth and multiplication. wikipedia.org

Diverse Therapeutic Applications: Beyond their antibacterial role, sulfonamides are integral to a variety of other drug classes. wikipedia.orgajchem-b.com These include:

Diuretics: Thiazide and loop diuretics, such as hydrochlorothiazide (B1673439) and furosemide, contain a sulfonamide moiety and are used to treat hypertension and edema. wikipedia.org

Antidiabetic Agents: Sulfonylureas, like glipizide (B1671590) and glyburide, are a class of drugs used to manage type 2 diabetes. wikipedia.orgopenaccesspub.org

Anticonvulsants: Certain sulfonamide derivatives, such as sultiame, possess anticonvulsant properties. wikipedia.org

Anti-inflammatory Agents: Some COX-2 inhibitors, for example, celecoxib, incorporate a sulfonamide group. wikipedia.org

Anticancer Agents: More recently, sulfonamides have been investigated for their potential as anticancer agents, often by inhibiting carbonic anhydrase. ajchem-b.comekb.eg

Other Uses: Sulfonamides also find application as antifungal, antimalarial, and antiviral agents. wikipedia.orgajchem-b.com

The ability of the sulfonamide moiety to interact with various biological targets has made it a privileged structure in pharmaceutical development. ekb.eg

Rationale for Molecular Hybridization of Cyanopyridine and Sulfonamide Structures for Enhanced Bioactivity

Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule. tandfonline.com The rationale behind creating hybrids of cyanopyridine and sulfonamide structures is to leverage the unique properties of each component to create a new chemical entity with potentially synergistic or enhanced biological effects.

The pyridine nucleus is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties. tandfonline.com The cyano (-C≡N) group, an electron-withdrawing substituent, can significantly influence the electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets. Cyanopyridine derivatives have demonstrated potential as antimicrobial and anticancer agents. mdpi.com

The sulfonamide moiety, as discussed, is a versatile pharmacophore with a broad range of biological activities, including antibacterial and anticancer effects. nih.govajchem-b.com By combining the cyanopyridine and sulfonamide scaffolds, researchers aim to:

Create Novel Scaffolds: The resulting hybrid molecule represents a new structural class that may interact with biological targets in a unique way, potentially leading to novel mechanisms of action.

Enhance Potency and Selectivity: The combination of the two pharmacophores may lead to a compound with greater potency and selectivity for a specific biological target, such as an enzyme or receptor implicated in a disease process. For instance, pyridine-sulfonamide hybrids have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase IX, both of which are targets in cancer therapy. tandfonline.comnih.gov

Overcome Drug Resistance: In the context of anticancer and antimicrobial therapy, drug resistance is a major challenge. Hybrid molecules may be able to overcome existing resistance mechanisms.

Recent research has focused on the design and synthesis of pyridine-sulfonamide hybrids, with some compounds showing promising cytotoxic activity against various cancer cell lines. tandfonline.comnih.govresearchgate.net This highlights the potential of this hybridization strategy in the development of new therapeutic agents.

Historical Context and Evolution of Sulfonamide-Based Therapeutics

The history of sulfonamide-based therapeutics is a landmark in the history of medicine.

The Dawn of the Antibacterial Era: The story began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye. wikipedia.orgopenaccesspub.org Gerhard Domagk, a German chemist at Bayer AG, observed that Prontosil was effective in treating bacterial infections in mice, a discovery that earned him the Nobel Prize in 1939. openaccesspub.orghuvepharma.com It was later found that Prontosil is a prodrug, meaning it is converted in the body to its active form, sulfanilamide. openaccesspub.org

The "Sulfa Craze" and World War II: The discovery of Prontosil led to a surge in the development of other sulfonamide derivatives. huvepharma.com These "sulfa drugs" were the first broadly effective systemic antibacterials and were instrumental during World War II, saving countless lives from bacterial infections. wikipedia.orghuvepharma.com

Expansion Beyond Antibacterials: Following their success as antibacterials, the therapeutic applications of sulfonamides expanded significantly. In the 1950s, it was discovered that certain sulfonamides could stimulate the release of insulin, leading to the development of the first sulfonylurea drugs for diabetes. openaccesspub.org

Continued Development and Modern Applications: Over the decades, thousands of sulfonamide derivatives have been synthesized, leading to compounds with improved efficacy and reduced toxicity. wikipedia.org Today, sulfonamides are used in a wide range of therapeutic areas, including the treatment of urinary tract infections, acne, and as components of diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgnih.gov They are also being explored for their potential in treating infections caused by bacteria resistant to other antibiotics. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyanopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFRONWVKDXVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928139-32-6
Record name 6-cyanopyridine-3-sulfonamide
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Synthetic Strategies for 6 Cyanopyridine 3 Sulfonamide and Its Derivatives

Overview of Synthetic Methodologies for 3-Cyanopyridine (B1664610) Scaffolds

The 3-cyanopyridine framework is a crucial structural motif found in numerous biologically active compounds and serves as a key intermediate in organic synthesis. Its synthesis has been a significant focus for chemists, leading to the development of diverse and efficient synthetic strategies.

Conventional Multistep Synthetic Routes

Traditional methods for synthesizing 3-cyanopyridine scaffolds often involve multi-step sequences. One common approach begins with the ammoxidation of 3-methylpyridine (B133936) (3-picoline). This process involves the reaction of 3-picoline with ammonia (B1221849) and air in the presence of a catalyst to yield 3-cyanopyridine. Various catalytic systems have been employed to optimize this conversion, including those based on vanadium, molybdenum, and antimony oxides, achieving high yields and conversion rates. Another classic method is the dehydration of nicotinamide (B372718) (the amide of nicotinic acid) using a dehydrating agent like phosphorus pentoxide. This reaction effectively converts the amide group into a nitrile, providing a direct route to 3-cyanopyridine, also known as nicotinonitrile.

Microwave-Assisted Organic Synthesis of Cyanopyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of cyanopyridine derivatives. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved by reacting an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation. This method is noted for its efficiency, environmental friendliness, and the ability to rapidly generate a library of substituted 3-cyanopyridines. The use of microwave irradiation can also be applied to other synthetic strategies, such as the synthesis of pyridine-based triazine hybrids, demonstrating the broad applicability of this technology.

Catalytic One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like 3-cyanopyridine derivatives from simple, readily available starting materials in a single synthetic operation. These reactions are often catalyzed and can proceed under mild and environmentally benign conditions. A common MCR for synthesizing polyfunctionalized pyridines involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), a β-ketoester or ketone, and an ammonium source. Various catalysts, including eco-friendly options like animal bone meal and magnetic nanoparticles, have been shown to effectively promote these reactions, often leading to high yields and short reaction times.

The following table summarizes a representative one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)Ref
BenzaldehydeMalononitrileAcetophenone (B1666503)Ammonium Acetate, Solvent-free, MW2-amino-4-phenyl-6-methylpyridine-3-carbonitrile91
4-ChlorobenzaldehydeMalononitrileAcetophenoneAmmonium Acetate, Solvent-free, MW2-amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile88
1,3-IndanedioneEthyl AcetoacetateBenzaldehydeChitosan, Ammonium Acetate, Solvent-free4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivativeHigh

Formation from Precursors (e.g., Nicotinic Acid, Acrylonitrile)

The synthesis of the 3-cyanopyridine scaffold can be achieved from various simple precursors. As mentioned, nicotinic acid and its amide, nicotinamide, are common starting materials. The conversion of nicotinic acid to 3-cyanopyridine typically involves its transformation to nicotinamide, followed by dehydration. Biocatalytic methods using nitrilase enzymes have also been developed for the hydrolysis of 3-cyanopyridine to nicotinic acid, highlighting the close chemical relationship between these compounds.

Another industrial precursor for pyridine (B92270) derivatives is acrylonitrile (B1666552). While direct synthesis of 6-cyanopyridine-3-sulfonamide from acrylonitrile is not commonly detailed, acrylonitrile is a key building block in the synthesis of various pyridine rings through cycloaddition and condensation reactions. For instance, a process for preparing 3-cyanopyridine involves reacting 2-methyleneglutaronitrile, which can be derived from acrylonitrile, with a halogen and then a Lewis acid to induce cyclization.

Synthetic Approaches for Introducing the Sulfonamide Moiety onto Pyridine Scaffolds

The introduction of a sulfonamide group onto a pyridine ring is a key step in synthesizing compounds like this compound. The sulfonamide moiety is a well-known pharmacophore, and its presence can significantly influence the biological activity of a molecule.

Direct Sulfonylation Reactions Utilizing Sulfonyl Chlorides (e.g., 6-Cyanopyridine-3-sulfonyl Chloride)

The most common and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. In the context of this compound, the key intermediate is 6-cyanopyridine-3-sulfonyl chloride. This highly reactive compound can readily react with ammonia or a primary or secondary amine to form the corresponding sulfonamide. The synthesis of pyridine-3-sulfonyl chlorides can be achieved through methods such as the diazotization of an aminopyridine followed by reaction with sulfur dioxide and a copper catalyst, or by reacting a pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride.

The general reaction for the formation of a sulfonamide from a sulfonyl chloride is depicted below:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

Direct C-H sulfonylation of the pyridine ring is a more advanced and challenging approach. This method avoids the need for a pre-functionalized pyridine starting material. Recent developments have shown that direct C4-selective sulfonylation of pyridine can be achieved through activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt. Electrochemical methods have also been developed for the meta-selective C-H sulfonylation of pyridines using nucleophilic sulfinates.

The following table provides examples of reaction conditions for the synthesis of pyridine-based sulfonamides.

Pyridine DerivativeSulfonylating AgentAmineConditionsProductRef
N-isopropyl-4-methylpyridine-2,6-diaminep-Toluene sulfonyl chloride-Dichloromethane, Room TempN-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide
4-Aminoacetophenone4-Toluenesulfonyl chloride-Pyridine (cat.), CH₂Cl₂, Room TempN-(4-acetylphenyl)-4-methylbenzenesulfonamide
PyridineTriflic anhydride, then Sodium p-toluenesulfinate-N-methylpiperidine, CHCl₃4-(p-Tolylsulfonyl)pyridine

Coupling Reactions Involving Amines and Sulfonyl Precursors

The most conventional method for constructing the sulfonamide linkage involves the reaction between a primary or secondary amine and a sulfonyl chloride precursor. nih.govcardiff.ac.uk This S-N coupling reaction is a cornerstone of sulfonamide synthesis. A typical procedure involves the preparation of an intermediate, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide, by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalyst like pyridine. rsc.orgresearchgate.netscispace.com

Modern advancements have focused on one-pot procedures to improve efficiency and substrate scope. One such strategy enables the synthesis of sulfonamides directly from traditional amide coupling partners—carboxylic acids and amines. nih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in situ, which are then aminated in the same pot. nih.gov This approach avoids the need to pre-functionalize the starting materials and is applicable to a wide range of aryl and heteroaryl substrates. nih.gov

Other innovative coupling strategies include palladium-catalyzed reactions. For instance, aryl iodides can be coupled with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to generate aryl ammonium sulfinates. organic-chemistry.org These intermediates can then be transformed into a variety of functionalized sulfonamides in a one-pot process by treating them with an aqueous solution of the desired amine and sodium hypochlorite. organic-chemistry.org

Oxidation Methods for Sulfonamide Formation

Oxidative strategies represent a more recent and highly efficient avenue for sulfonamide synthesis. thieme-connect.com These methods typically involve the reaction of a sulfur-containing compound (S reagent), an amine (N reagent), and an oxidant. thieme-connect.com A prominent example is the direct electrochemical oxidative coupling of thiols and amines. nih.govcardiff.ac.uk This environmentally benign method is completely driven by electricity, obviating the need for sacrificial chemical reagents, and can be completed in as little as five minutes. nih.govcardiff.ac.uk The only byproduct is hydrogen gas, making it a particularly green process. cardiff.ac.uk The mechanism involves the anodic oxidation of a thiol to a disulfide, which is then further oxidized to a reactive species that couples with the amine. cardiff.ac.uk

Metal-free oxidative coupling is another important approach. Aryl thiols and amines can be coupled to form sulfonamides in moderate to good yields using an iodine pentoxide (I₂O₅)-mediated reaction under mild conditions. thieme-connect.com Alternatively, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.org These intermediates readily react with amines to afford the final sulfonamide products in excellent yields and with very short reaction times. organic-chemistry.org

In the context of pyridine-containing sulfonamides, a cooperative vinylogous anomeric-based oxidation mechanism has been proposed for their synthesis, highlighting the complex electronic interactions that can be harnessed to facilitate the formation of these structures. researchgate.netscispace.com

Derivatization and Functionalization Strategies for this compound Scaffolds

The 2-amino-3-cyanopyridine core, a close relative of the 6-cyanopyridine scaffold, is a highly reactive and versatile intermediate for creating a variety of novel heterocyclic systems. researchgate.net The presence of the cyano and amino groups allows for extensive chemical manipulation and functionalization. researchgate.net Derivatization strategies often focus on building the pyridine ring with desired functionalities already in place through multicomponent reactions.

Chemical Transformations at the Pyridine Ring and Sulfonamide Group

Functionalization of the pyridine ring is commonly achieved by constructing the ring from various precursors. One-pot, four-component reactions involving a substituted aldehyde, malononitrile, an acetophenone derivative bearing a sulfonamide, and ammonium acetate can yield a diverse library of 2-amino-3-cyanopyridine derivatives. scispace.comresearchgate.net This approach allows for the introduction of various aryl groups at the 4-position of the pyridine ring, significantly altering the molecule's properties. scispace.com

Transformations involving the sulfonamide group itself are also a key derivatization strategy. The foundational coupling reaction between a sulfonyl chloride and an amine can be varied by using a wide range of aliphatic and aromatic amines to generate primary, secondary, and tertiary sulfonamides. organic-chemistry.orgacs.org This allows for fine-tuning of the steric and electronic properties of the sulfonamide moiety.

Hybridization with Diverse Pharmacophores (e.g., Chalcones, Coumarins, Phenothiazines, Pyrazoles, Thiouracils)

A prominent strategy in drug discovery is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. researchgate.netnih.gov This approach aims to create synergistic effects or multi-target activity. The this compound scaffold is an excellent platform for such hybridization.

One documented approach begins with chalcones, which are known pharmacophores, to synthesize a series of novel cyanopyridine derivatives containing a sulfonamide linkage. researchgate.net This "clubbing" of two biologically active structures can lead to compounds with enhanced properties. researchgate.net Similarly, multicomponent reactions that incorporate various aryl aldehydes allow for the fusion of the pyridine-sulfonamide core with other pharmacophoric fragments present on the aldehyde. scispace.com The synthesis of molecules bearing both sulfonamide and pyridine centers is predicted to yield unique structures that inherit the favorable characteristics of both cores. scispace.com

The following table details the synthesis of various hybridized N-(4-(6-amino-5-cyano-4-arylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide derivatives, showcasing the introduction of different pharmacophoric aryl groups at the 4-position of the pyridine ring.

Derivative (Aryl Group)Yield (%)Reference
Phenyl94 scispace.com
4-Chlorophenyl96 scispace.com
4-Bromophenyl95 scispace.com
4-Methylphenyl92 scispace.com
4-Hydroxyphenyl88 scispace.com
3-Hydroxyphenyl85 scispace.com
4-Methoxyphenyl90 scispace.com
3-Ethoxy-4-hydroxyphenyl89 scispace.com

Comparative Analysis of Synthetic Efficiencies (e.g., Reaction Time, Yield)

The efficiency of a synthetic route is a critical factor, measured by parameters such as reaction time, product yield, and the simplicity of the procedure. The methods used to synthesize this compound and its derivatives vary significantly in these aspects.

Traditional coupling reactions, while reliable, can require several hours to reach completion. scispace.com In contrast, modern methods have drastically reduced reaction times. The electrochemical oxidative coupling of thiols and amines is exceptionally rapid, affording sulfonamides in just five minutes. cardiff.ac.uk Similarly, the use of H₂O₂/SOCl₂ for oxidative chlorination followed by amination results in excellent yields within very short timeframes. organic-chemistry.org One-pot multicomponent reactions catalyzed by ionic liquids under solvent-free conditions are also highly efficient, typically concluding within 25 to 60 minutes and producing high yields of 85-96%. scispace.com Flow synthesis is another efficient platform that provides pure compounds in good to high yields while minimizing waste. acs.org

The following table provides a comparative analysis of different synthetic methods.

Synthetic MethodTypical Reaction TimeTypical YieldKey Conditions/FeaturesReference
Multicomponent Reaction (Pyridine-Sulfonamides)25-60 min85-96%Ionic liquid catalyst, solvent-free, 90°C scispace.com
Electrochemical Oxidative Coupling5 minGoodElectricity-driven, no sacrificial reagents nih.govcardiff.ac.uk
Classical Coupling (Sulfonyl Chloride + Amine)5 hoursUp to 88%Pyridine catalyst, room temperature scispace.com
Decarboxylative Halosulfonylation (One-Pot)Not specified53-72%Copper-catalyzed, from carboxylic acids and amines nih.gov
Oxidative Chlorination (H₂O₂/SOCl₂)Very shortExcellentFrom thiols and amines organic-chemistry.org
Pd-Catalyzed Coupling (Aryl Iodide + DABSO)Not specifiedGoodOne-pot transformation organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact and improve safety. rasayanjournal.co.in Several modern approaches for synthesizing pyridine sulfonamides align with these principles.

Electrochemical Synthesis: The oxidative coupling of thiols and amines is a prime example of green chemistry. nih.govcardiff.ac.uk It is powered by electricity, a clean energy source, avoids the use of hazardous and sacrificial chemical oxidants, and generates only hydrogen as a benign byproduct. cardiff.ac.uk The reaction is also extremely fast, contributing to energy efficiency. cardiff.ac.uk

Use of Greener Solvents and Catalysts: Ionic liquids are considered "Green Solvents" and catalysts due to their low vapor pressure, thermal stability, and recyclability. scispace.comrasayanjournal.co.inresearchgate.net Their use in multicomponent reactions for synthesizing pyridine sulfonamides allows for high yields under mild conditions, often without the need for traditional volatile organic solvents. scispace.com

Solvent-Free and One-Pot Reactions: Multicomponent reactions conducted under solvent-free conditions, such as those using mechanochemical methods (ball milling) or heating neat reactants, represent a significant green advancement. scispace.comrasayanjournal.co.inrsc.org These methods eliminate solvent waste, which is a major contributor to the environmental footprint of chemical synthesis. rasayanjournal.co.in One-pot syntheses are inherently greener as they reduce the number of reaction and purification steps, saving energy, time, and materials. scispace.com

Flow Chemistry: The synthesis of sulfonamides in flow reactors is an eco-friendly approach that minimizes waste, allows for the use of green media, and simplifies product isolation, often involving simple extraction and precipitation rather than chromatography. acs.org This technology offers a safe, efficient, and easily scalable method for producing compound libraries. acs.org

Pharmacological Profile and Biological Activities

Antimicrobial Efficacy of 6-Cyanopyridine-3-sulfonamide Derivatives

Derivatives of this compound have been a subject of significant research due to their broad-spectrum antimicrobial properties. These compounds, which integrate the cyanopyridine and sulfonamide pharmacologically active moieties, have demonstrated notable efficacy against a variety of pathogenic microorganisms.

The antibacterial potential of cyanopyridine sulfonamide derivatives has been evaluated against several clinically relevant bacterial strains. Studies show that these compounds exhibit varied degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Certain thienopyrimidine–sulfonamide hybrids have demonstrated activity against Staphylococcus aureus and Escherichia coli. mdpi.com For instance, the cyclohexathienopyrimidine coupled with sulfadiazine (a sulfonamide) showed enhanced antibacterial activity against both S. aureus and E. coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL for both strains. mdpi.com Another derivative, a cyclohexathienopyrimidine–sulfadiazine hybrid, also exhibited mild activity with inhibition zones of 15 mm for S. aureus and 18 mm for E. coli. mdpi.com However, in some studies, no activity was detected against Pseudomonas aeruginosa. mdpi.com

Sulfonamide derivatives have also proven effective against Nocardia, a genus of Gram-positive, catalase-positive bacteria that can cause the opportunistic infection nocardiosis. nih.govresearchgate.net Specific derivatives, such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide, have demonstrated the strongest inhibition against various Nocardia species and isolates. nih.govresearchgate.net The introduction of an ortho-hydroxyl group and electron-withdrawing groups like a nitro group on the phenyl ring has been shown to significantly increase antimicrobial activity. nih.govresearchgate.net

Furthermore, against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), certain sulfonamide derivatives have shown potent antibacterial effects. The compound N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was identified as a particularly strong antibacterial agent against S. aureus, with MIC values as low as 32 μg/mL for some isolates. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

Compound/Derivative Bacterial Strain Activity Measurement Source
Cyclohexathienopyrimidine-sulfadiazine hybrid (12ii) Staphylococcus aureus MIC: 125 µg/mL mdpi.com
Cyclohexathienopyrimidine-sulfadiazine hybrid (12ii) Escherichia coli MIC: 125 µg/mL mdpi.com
Cyclohexathienopyrimidine-sulfadiazine hybrid (4ii) Staphylococcus aureus Zone of Inhibition: 15 mm mdpi.com
Cyclohexathienopyrimidine-sulfadiazine hybrid (4ii) Escherichia coli Zone of Inhibition: 18 mm mdpi.com
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide Nocardia species Strong Inhibition nih.govresearchgate.net

The antifungal properties of compounds related to the this compound scaffold have been explored, showing promise against pathogenic fungi. Research into novel cyanopyridine derivatives containing a sulphonamide linkage has demonstrated activity against the mold Aspergillus niger. researchgate.net

Significant research has also focused on activity against Pneumocystis species, which are fungi that can cause severe pneumonia in immunocompromised individuals. nih.gov While not a direct cyanopyridine-sulfonamide, the novel compound A3IS, which shares functional similarities with antimicrobial sulfonamides, has been tested against rodent-derived Pneumocystis species, which serve as surrogates for the human pathogen Pneumocystis jirovecii. nih.gov The compound exhibited notable anti-Pneumocystis activity, with a 50% inhibitory concentration (IC50) of 0.6415 µg/mL for Pneumocystis carinii and 4.155 µg/mL for Pneumocystis murina. nih.gov These results suggest that targeting fungal-specific pathways, a known mechanism of sulfonamides, is a viable strategy against this pathogen. nih.gov

Sulfonamide-based compounds are critical in the treatment of infections caused by protozoan parasites, most notably Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govresearchgate.net The mechanism of action relies on the inhibition of the folate biosynthesis pathway in the parasite, specifically by targeting the dihydropteroate (B1496061) synthase enzyme. nih.gov

Novel sulfonamide derivatives have been synthesized and tested for their in vitro potency against T. gondii tachyzoites, showing significantly greater activity than the standard drug, sulfadiazine. nih.gov For example, a series of 1,2,3-triazole-based sulfonamide scaffolds recorded IC50 values ranging from 0.01835 µM to 0.07492 µM, compared to an IC50 of 0.1852 µM for sulfadiazine. nih.gov Another study confirmed the potent anti-toxoplasma activity of 1,2,3-triazole-sulfadrug molecular conjugates, with one compound exhibiting an IC50 of 5.574 µg/ml, a marked improvement over sulfadiazine's IC50 of 49.794 µg/ml in the same assay. researchgate.net These compounds induced remarkable morphological changes in the extracellular tachyzoites, indicating a strong cytopathic effect. nih.govresearchgate.net

Anticancer Potential and Antitumorigenesis Effects

The 3-cyanopyridine (B1664610) scaffold is a key structural motif in medicinal chemistry, recognized for its significant cytotoxic effects and potential as a foundation for anticancer agents. nih.gov Derivatives incorporating this structure have been developed to target various cancer cell lines and oncogenic pathways.

Derivatives of this compound have demonstrated broad in vitro cytotoxic activity against a panel of human cancer cell lines. Newly synthesized derivatives have been evaluated for their effects on liver (HepG2), prostate (PC-3), colon (HCT-116), and breast (MDA-MB-231) cancer cells, among others. nih.govresearchgate.netresearchgate.netnih.gov

In one study, cyanopyridine derivatives showed considerable antitumor effect on the PC-3 prostate cancer cell line. researchgate.net Another study highlighted the cytotoxicity of cyanopyridine derivatives against PC-3 and HCT-116 cell lines. nih.gov Similarly, acridine/sulfonamide hybrids were tested against HepG2 and HCT-116 cell lines, with one compound (8b) showing IC50 values of 14.51 µM and 9.39 µM, respectively. nih.gov The cytotoxic activity of various newly synthesized derivatives against HepG2 liver cancer cells has also been documented. researchgate.net Furthermore, research on 2H-chromene derivatives incorporating functionalities often seen with cyanopyridines showed potency against MDA-MB-231 and HeLa cell lines, with IC50 values as low as 5.36 µM and 9.28 µM for one derivative. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Cyanopyridine and Sulfonamide Derivatives

Compound/Derivative Cancer Cell Line Activity Measurement (IC50/GI50) Source
Cyanopyridine derivative 3b PC-3 (Prostate) Potent antitumor effect researchgate.net
Cyanopyridine derivative 4b PC-3 (Prostate) Potent antitumor effect researchgate.net
Cyanopyridine derivative 4b HCT-116 (Colon) Potent cytotoxicity nih.gov
Acridine/Sulfonamide hybrid 8b HepG2 (Liver) 14.51 µM nih.gov
Acridine/Sulfonamide hybrid 8b HCT-116 (Colon) 9.39 µM nih.gov
2H-chromene derivative 3 MDA-MB-231 (Breast) 5.36 µM researchgate.net

The anticancer activity of this compound derivatives is often linked to their ability to inhibit key enzymes and protein kinases involved in cancer cell proliferation and survival.

PIM-1 Kinase: This enzyme is a promising target in cancer therapy, and cyanopyridine-based compounds are known to be effective PIM-1 inhibitors. nih.gov Newly designed cyanopyridines have shown strong inhibitory effects on PIM-1, with IC50 values in the sub-micromolar range (e.g., 0.13 µM for compound 3b). researchgate.net

Receptor Tyrosine Kinases (RTKs): Several derivatives have been designed as dual inhibitors of critical RTKs.

EGFR and BRAFV600E: Novel 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutated kinase, which are key drivers in many cancers. nih.gov

VEGFR-2 and HER-2: New cyanopyridone and pyrido[2,3-d]pyrimidine compounds have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in anti-angiogenic and cancer therapies. mdpi.com

Topoisomerases: Acridine/sulfonamide hybrids have been investigated for their ability to inhibit topoisomerase I and II, enzymes essential for DNA replication and repair. nih.gov One compound showed significant inhibitory effect on Topo-II with an IC50 of 7.33 µM, while another was potent against Topo-I, demonstrating that these derivatives can induce cancer cell death by disrupting DNA processes. nih.gov

Inhibition of Key Oncogenic Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a critical strategy for developing new anti-angiogenic therapies to treat cancers that depend on this process. nih.govsemanticscholar.org

The sulfonamide moiety is a key feature in several known VEGFR-2 inhibitors. nih.govnih.gov Research into novel sulfonamide derivatives has identified compounds with potent VEGFR-2 inhibitory activity. For instance, a series of newly synthesized sulfonamide derivatives demonstrated significant inhibition of the VEGFR-2 active site. nih.gov One notable compound, which incorporates a thiadiazole ring, exhibited an IC50 value of 0.0787 µM, comparable to the established inhibitor sorafenib (IC50 = 0.0416 µM). nih.gov Another related sulfonamide derivative also showed good VEGFR-2 inhibition with an IC50 value of 0.2007 µM. nih.gov These findings underscore the potential of the sulfonamide scaffold, a core component of this compound, in the design of effective VEGFR-2 inhibitors. nih.gov The mechanism of these inhibitors often involves targeting the ATP-binding site of the receptor, competing with ATP and thereby blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival. mdpi.compatsnap.com

Table 1: VEGFR-2 Inhibitory Activity of Selected Sulfonamide Derivatives

Compound IC50 (µM) Reference Drug (Sorafenib) IC50 (µM)
Compound 15 (thiadiazole-sulfonamide) 0.0787 0.0416
Compound 3a (sulfonamide derivative) 0.2007 0.0416
Compound 6 (sulfonamide derivative) 1.5073 0.0416

Data sourced from reference nih.gov.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades crucial for cell proliferation, differentiation, and survival. nih.gov Overexpression or constitutive activation of EGFR is a common feature in various cancers, making it a prime target for therapeutic intervention with tyrosine kinase inhibitors (TKIs). nih.govnih.gov

Several studies have demonstrated that compounds containing the cyanopyridine-sulfonamide framework exhibit potent EGFR inhibitory activity. A study of certain derivatives revealed EGFR inhibition with IC50 values in the nanomolar range, from 30 ± 0.25 nM to 110 ± 0.14 nM. researchgate.net Two compounds from this series, designated 4b and 9b, were particularly potent, with an IC50 of 31 ± 0.12 nM, which was more effective than the reference compound staurosporine. researchgate.net This inhibitory action is believed to be the mechanism underlying the cytotoxic effects of these compounds against cancer cell lines. researchgate.net The development of EGFR TKIs has evolved through multiple generations, each designed to improve efficacy and overcome resistance mechanisms. mdpi.commdpi.com

Table 2: EGFR Tyrosine Kinase Inhibitory Activity

Compound IC50 (nM)
4b 31 ± 0.12
6a 110 ± 0.14
6c 80 ± 0.11
9a 40 ± 0.21
9b 31 ± 0.12

Data sourced from reference researchgate.net.

Survivin Expression Suppression

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers but not in normal adult tissues. nih.govmdpi.com It plays a dual role in promoting cell division and inhibiting apoptosis, and its high expression is often linked to poor prognosis and resistance to therapy. nih.govmdpi.com Consequently, survivin is an attractive target for cancer drug development. nih.gov

The 3-cyanopyridine scaffold has been identified as an effective template for designing small molecules that suppress survivin expression. nih.gov Certain cyanopyridine derivatives have been shown to act as survivin modulators, inducing apoptosis in cancer cells. nih.gov For example, compounds 5c and 5e from a synthesized series significantly increased the percentage of early and late apoptotic cells in prostate cancer (PC-3) cell lines, with total apoptosis increasing by 8.72 and 10.41-fold, respectively, compared to control cells. nih.gov The mechanism of these small molecules can involve binding to the dimerization interface of the survivin protein. nih.gov Another cyanopyridine derivative, referred to as compound E, has also been noted for its ability to inhibit survivin. nih.gov

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in various hematological and solid tumors, including prostate cancer. africaresearchconnects.comekb.eg It plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target for cancer therapy. nih.gov

Recent research has highlighted new cyanopyridine derivatives as potent inhibitors of PIM-1 kinase. africaresearchconnects.comnih.gov A series of compounds featuring an N,N-dimethyl phenyl group attached to the pyridine (B92270) ring showed considerable antitumor effects. africaresearchconnects.comnih.gov Specifically, compounds 2b, 3b, 4b, and 5b exhibited strong inhibitory activity against PIM-1, with IC50 values of 0.248 µM, 0.13 µM, 0.326 µM, and 0.245 µM, respectively. nih.gov Further testing revealed that these compounds also inhibit the related PIM-2 and PIM-3 kinases. nih.govresearchgate.net Molecular dynamics simulations have shown that potent inhibitors like compound 3b can form a stable complex within the PIM-1 kinase active site. africaresearchconnects.comnih.gov

Table 3: PIM Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives

Compound PIM-1 IC50 (µM) PIM-2 IC50 (µM) PIM-3 IC50 (µM)
2b 0.248 0.198 0.176
3b 0.130 0.113 0.095
4b 0.326 0.254 0.219
5b 0.245 0.197 0.174

Data sourced from references nih.govresearchgate.net.

Tubulin Formation Inhibition

Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. nih.gov These inhibitors typically bind to specific sites on tubulin, such as the colchicine-binding site, leading to microtubule destabilization, mitotic arrest, and apoptosis. nih.govmdpi.com

The sulfonamide scaffold has been a key feature in the development of tubulin inhibitors that target the colchicine site. mdpi.com Furthermore, certain cyanopyridine derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net For example, 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines have been reported as dual inhibitors of Aurora kinase and tubulin polymerization. nih.gov Studies on specific compounds that also inhibit EGFR showed potent tubulin assembly inhibition. researchgate.net Compounds 4b and 9b, which were strong EGFR inhibitors, also demonstrated significant tubulin polymerization inhibition with IC50 values of 15.1 µM and 16.2 µM, respectively, comparable to the reference agent combretastatin A-4 (IC50 = 14.3 µM). researchgate.net

Table 4: Tubulin Polymerization Inhibitory Activity

Compound IC50 (µM)
4b 15.1
6a 20.3
6c 18.5
9a 17.8
9b 16.2

Data sourced from reference researchgate.net.

Menin-MLL Interaction Inhibition

The interaction between the protein menin and mixed-lineage leukemia (MLL) fusion proteins is a critical driver for the development and progression of acute leukemias with MLL gene rearrangements. nih.govnih.gov Disrupting this protein-protein interaction with small molecules presents a targeted therapeutic strategy for these aggressive cancers. nih.govgoogle.com

Small molecules MI-463 and MI-503, which are built upon a cyanopyridine core, have been developed as potent inhibitors of the menin-MLL interaction. nih.gov These compounds effectively inhibit the menin-MLL interaction in cells at sub-micromolar concentrations. nih.gov They have been shown to selectively kill MLL leukemia cells and primary patient samples while having minimal effects on non-MLL leukemia cells. nih.gov In vivo studies demonstrated that these inhibitors can block the progression of MLL leukemia in mouse models, leading to reduced tumor burden and increased survival. nih.gov

Other Protein Kinase Inhibitory Activities

The versatile nature of the cyanopyridine-sulfonamide scaffold allows for its application in targeting other protein kinases and enzymes involved in cancer and other diseases.

PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival and is frequently mutated in cancer. mdpi.com A series of sulfonamide methoxypyridine derivatives were developed as dual inhibitors of PI3K and mTOR. One compound, 22c, demonstrated potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). mdpi.com This dual inhibition leads to effective cell cycle arrest and apoptosis in cancer cells. mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and hCA XII, are involved in regulating pH in the tumor microenvironment, which contributes to tumor progression and metastasis. nih.gov Pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and evaluated as inhibitors of these enzymes. These compounds showed a range of inhibitory activities, with inhibition constants (KI) reaching 91 nM for hCA XII and 137 nM for hCA IX, demonstrating selectivity for cancer-related isoforms over ubiquitous ones like hCA II. nih.gov

Other Kinases: The cyanopyridine scaffold has also been explored for inhibiting other kinases. For example, a thienopyridine derivative, LCB03-0110, was found to inhibit c-SRC and TIE-2 kinases in addition to VEGFR-2, showcasing the multi-targeted potential of this class of compounds. patsnap.com

Enzyme Inhibitory Activities of Therapeutic Significance

Derivatives of the pyridine-3-sulfonamide core have been extensively studied for their ability to inhibit various enzymes, indicating their potential in treating a range of conditions from cancer to neurodegenerative disorders and infectious diseases.

Carbonic Anhydrase (CA) Isoform Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov They function by coordinating the catalytically essential Zn(II) ion within the enzyme's active site. nih.gov This interaction disrupts the hydration of carbon dioxide, a critical physiological process. nih.gov Research into 4-substituted pyridine-3-sulfonamides has revealed potent and selective inhibition against several human (h) CA isoforms.

Specifically, these compounds have shown significant activity against cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov The inhibitory activity is often in the nanomolar range, with some derivatives showing selectivity for the cancer-related isoforms over the more ubiquitous cytosolic ones. For example, certain modified pyridine-3-sulfonamides have demonstrated a 5.9-fold selectivity for hCA IX over hCA II. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and tested, with some compounds showing more potent inhibition of hCA I than the reference drug acetazolamide.

Dihydropteroate Synthetase (DHPS) Inhibition

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria and some eukaryotes. dergipark.org.tr They act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (pABA), and blocking the production of dihydropteroate, a precursor to folic acid. rsc.orgfrontiersin.org This action halts the synthesis of nucleic acids, leading to a bacteriostatic effect. rsc.org

To combat rising drug resistance, novel sulfonamide derivatives have been developed. frontiersin.org For instance, a series of N-sulfonamide 2-pyridone derivatives were designed to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. frontiersin.org One of the most potent dual inhibitors from this series demonstrated an IC₅₀ value of 2.76 µg/mL against the DHPS enzyme. frontiersin.org

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. youtube.com Research into cyanopyridine derivatives has identified promising candidates for AChE inhibition.

A study on 2-alkoxy-3-cyanopyridine derivatives revealed compounds with significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE), a related enzyme. youtube.com Kinetic analysis showed that these compounds act as competitive inhibitors. youtube.com

Alpha-Amylase and Alpha-Glucosidase Inhibition for Anti-Diabetic Applications

Inhibitors of α-amylase and α-glucosidase are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. dergipark.org.trresearchgate.net While the pyridine sulfonamide scaffold itself has been investigated for this purpose, specific data on this compound is not extensively detailed in the reviewed literature. However, studies on other novel sulfonamide derivatives have shown significant potential.

For example, a series of sulfonamide derivatives incorporating imine linkers and heterocyclic rings demonstrated excellent inhibitory activity against α-glucosidase, with some compounds being more potent than the standard drug, acarbose. rsc.orgresearchgate.net Another study on sulfonamide hydrazones also identified compounds with better α-glucosidase inhibitory activity than acarbose. dergipark.org.tr These findings suggest that the broader class of sulfonamides is a promising area for the development of new anti-diabetic agents. dergipark.org.trrsc.org

HIV Protease Inhibition

The sulfonamide moiety is a critical component in several potent inhibitors of HIV protease, an enzyme vital for viral replication. researchgate.net Clinically used drugs such as amprenavir contain a sulfonamide group that is crucial for their inhibitory potency. researchgate.net This has spurred the development of a large number of sulfonamide-based derivatives to find compounds with improved activity, particularly against resistant viral strains. researchgate.netgoogle.com For instance, lysine-sulfonamide inhibitors like PL-100 have been developed and show high activity against both wild-type HIV protease and numerous resistant mutants. google.com

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects than non-selective inhibitors. nih.gov The sulfonamide group is a crucial feature in several selective COX-2 inhibitors.

Research on pyridazine-based sulfonamides, which are structurally related to pyridine sulfonamides, has identified compounds that effectively inhibit the COX-2 enzyme with IC₅₀ values in the sub-micromolar range, while only weakly inhibiting the COX-1 isoform.

Other Noteworthy Biological Activities

Derivatives of this compound have been investigated for a range of biological effects, demonstrating the versatility of this chemical scaffold in medicinal chemistry.

Antioxidant Activity (e.g., ABTS radical scavenging)

The antioxidant potential of compounds is frequently evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govscispace.comnih.govmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS•+), thus neutralizing it. The reaction results in the decolorization of the ABTS•+ solution, which can be measured spectrophotometrically. nih.gov

While direct studies on this compound are not extensively detailed in the provided context, related heterocyclic structures containing sulfonamide and pyridine moieties have shown promise. For instance, various sulfonamide derivatives have been recognized for their antioxidant properties. researchgate.net Similarly, dihydropyridine (B1217469) derivatives have been evaluated for their antioxidant activities, with some compounds showing potent radical scavenging capabilities. gavinpublishers.com Cyanopyridine-triazine hybrids have also been assessed for their ability to mitigate oxidative stress, a key factor in neurodegenerative diseases. nih.govresearchgate.net The antioxidant capacity of such compounds is crucial as it can help protect cells from damage caused by reactive oxygen species. nih.gov

Table 1: Antioxidant Activity of Related Compound Series This table is representative of the types of data found in studies on related compounds, as direct data for this compound was not available in the search results.

Compound Series Assay Key Findings
1,4-Dihydropyridines β-carotene/linoleic acid Compounds with electron-donating groups on the aromatic ring exhibited higher Relative Antioxidant Activity (RAA) compared to L-ascorbic acid. gavinpublishers.com
Sulfonamide-Dihydropyridine Hybrids Nrf2-ARE activation Selected compounds induced the Nrf2 transcriptional pathway, activating endogenous antioxidant enzymes. nih.gov
Cyanopyridine-Triazine Hybrids Oxidative Stress Assay Hybrids were evaluated for their capacity to handle oxidative stress, relevant to Alzheimer's therapy. nih.govresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of cyanopyridine and sulfonamide derivatives has been a subject of scientific investigation. Research has shown that certain 2-amino-3-cyanopyridine (B104079) derivatives possess anti-inflammatory activity, as demonstrated in studies using the carrageenan-induced rat paw edema model. researchgate.net Anthocyanins like Cyanidin-3-glucoside and its aglycone, Cyanidin, have also demonstrated anti-inflammatory effects by protecting the intestinal barrier and suppressing the secretion of inflammatory cytokines. nih.gov

Furthermore, sulfonamide-containing compounds are known to exhibit anti-inflammatory properties. researchgate.netnih.gov Some sulfonamide diuretics, for instance, can modulate inflammatory processes by influencing pathways that regulate pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α. nih.gov This modulation may occur through signaling pathways like the one mediated by nuclear factor kappa B (NF-κB). nih.gov The anti-inflammatory action of these diverse structures highlights the potential of the this compound scaffold as a source for new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Related Cyanopyridine Derivatives Data based on studies of functionally similar compounds.

Compound Series Model Efficacy
4,6-disubstituted-2-amino-3-cyanopyridines Carrageenan-induced rat paw edema Compounds 4k and 4p showed promising anti-inflammatory effects. researchgate.net
Cyanopyridine and Pyrimidine Analogues Not specified Four compounds (Ie, If, IIh, IIId) demonstrated good anti-inflammatory activity compared to indomethacin. nih.gov
Cyanidin-3-O-Glucoside and Cyanidin TNBS-induced colitis in mice Significantly improved clinical symptoms and relieved histological damage. nih.gov

Antiviral Properties (e.g., against EMCV, SARS CoV-2 helicase)

The pyridine sulfonamide framework is a key component in a variety of compounds exhibiting significant antiviral activity. nih.gov

Encephalomyocarditis Virus (EMCV): Certain chiral N-heterocycles based on arylsulfonamides have shown notable activity against the Encephalomyocarditis virus (EMCV). mdpi.com Specifically, dansyl- and biphenylsulfonamide derivatives of 2-azabicycloalkanes were synthesized and tested, revealing IC50 values in the micromolar range. nih.govmdpi.com

SARS-CoV-2 Helicase: The SARS-CoV-2 helicase (nsp13) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govkspublisher.com A compound identified as SSYA10-001 has been reported as a potent and specific inhibitor of the SARS-CoV helicase's unwinding activity. nih.gov While the exact structure of SSYA10-001 is not detailed as this compound in the provided results, the broader class of sulfonamides has been explored for this target. nih.gov Flavonoids have also been investigated as potential inhibitors of the nsp13 helicase. kspublisher.com

Other Viruses: Derivatives of pyridine-3-sulfonamide have also been developed as potent inhibitors of the Hepatitis C Virus (HCV). A series of 6-(indol-2-yl)pyridine-3-sulfonamides demonstrated the ability to inhibit HCV RNA replication with low nanomolar potency by targeting the viral nonstructural protein NS4B. nih.gov

Table 3: Antiviral Activity of Related Sulfonamide Derivatives

Compound/Series Viral Target Activity (IC50 / EC50)
2-azabicyclo[3.2.1]octane derivative (3) EMCV 22.0 ± 2.6 µM nih.gov
2-azabicyclo[2.2.1]heptanesulfonamide (6) EMCV 18.3 ± 2.0 µM nih.govmdpi.com
SSYA10-001 SARS-CoV Helicase Not specified nih.govnih.gov
6-(indol-2-yl)pyridine-3-sulfonamide (8c) HCV Genotype 1b 4 nM nih.gov

Potential as Anti-Alzheimer's Disease Agents

The multifactorial nature of Alzheimer's disease (AD) has led to the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com Compounds featuring the cyanopyridine and sulfonamide moieties have emerged as promising candidates in this area.

Cholinesterase Inhibition: A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain. mdpi.comfrontiersin.org A series of cyanopyridine-triazine hybrids were designed as multitarget agents, with some compounds showing potent AChE inhibition with IC50 values in the nanomolar range. nih.gov Molecular modeling suggested these compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Sulfonamide-dihydropyridine hybrids have also been identified as selective inhibitors of BChE. nih.gov

Aβ Aggregation and Neuroprotection: Another key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides. frontiersin.org Cyanopyridine-triazine hybrids have demonstrated the ability to disaggregate Aβ1-42. nih.govresearchgate.net Furthermore, these hybrids have shown neuroprotective effects against Aβ1-42-induced toxicity. nih.gov Novel coumarin-pyridine hybrids have also been shown to inhibit Aβ aggregation induced by both self-aggregation and AChE, with one compound (3f) being more potent than the reference drug donepezil. frontiersin.org

Table 4: Anti-Alzheimer's Activity of Cyanopyridine and Sulfonamide Hybrids

Compound Series Target Key Findings (IC50)
Cyanopyridine-triazine hybrids (4d, 4h) Acetylcholinesterase (AChE) 0.059 µM and 0.080 µM, respectively nih.gov
Sulfonamide-dihydropyridine hybrids (4a, 4d) Butyrylcholinesterase (BChE) Active in the micromolar range nih.gov
Coumarin-pyridine hybrid (3f) Aβ Aggregation Inhibition 84.7% inhibition (more effective than donepezil) frontiersin.org

Diuretic Activity

Sulfonamides are a well-established class of diuretics. nih.gov While direct evidence for this compound is limited in the search results, the general class of sulfonamide diuretics acts by inhibiting members of the SLC12A family of chloride transporters, such as the Na+-Cl- cotransporter (NCC) and Na+-K+-2Cl- cotransporters (NKCC1 and NKCC2), promoting the excretion of salt and water. nih.gov

Research into other heterocyclic compounds has also revealed diuretic properties. For example, a thienopyridine derivative, CB-20, was found to exert diuretic activity by inhibiting urea transporters (UTs), leading to increased urine output without causing electrolyte imbalance. nih.gov Studies on plant extracts have also identified bioactive compounds, including flavonoids, that show significant diuretic activity, often by blocking the sodium-potassium-chloride co-transporter. researchgate.net The diuretic potential of ethanolic extracts from Solanum sisymbriifolium has been linked to a significant increase in the urinary excretion of Na+ and Cl- without affecting K+ elimination. europeanreview.org These findings suggest that the pyridine and sulfonamide components of this compound are consistent with scaffolds known to possess diuretic activity.

Table 5: Diuretic Effects of Related Compound Classes and Extracts This table illustrates diuretic mechanisms of related structures, as direct data for this compound was not available in the search results.

Compound/Extract Mechanism of Action Observed Effect
Sulfonamide Diuretics Inhibition of SLC12A Cl- transporters nih.gov Promotion of water and salt excretion nih.gov
Thienopyridine (CB-20) Inhibition of Urea Transporters (UTs) nih.gov Increased urine volume without electrolyte imbalance nih.gov
***Solanum sisymbriifolium* Extract** Natriuretic and saluretic effects europeanreview.org Increased diuresis and excretion of Na+ and Cl- europeanreview.org

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of sulfonamide derivatives. nih.govresearchgate.net These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. researchgate.net

Several series of sulfonamide derivatives have demonstrated broad-spectrum anticonvulsant activity in these models. researchgate.netnih.gov For instance, certain novel sulfonamides showed activity in both MES and scPTZ screens, indicating potential utility against a wide range of seizure types. researchgate.net The anticonvulsant profile of some sulfamide-based compounds has been attributed to mechanisms including the inhibition of voltage-gated Na+ channels and N-type Ca2+ channels, and the opening of K+ channels. nih.gov Quinazolin-4(3H)-one derivatives, another class of heterocyclic compounds, have also been shown to possess significant anticonvulsant properties, with some providing 100% protection against PTZ-induced seizures in animal models. mdpi.com These findings underscore the potential of the this compound core structure in the development of new antiepileptic agents.

Table 6: Anticonvulsant Activity of Representative Sulfonamide Derivatives Data compiled from studies on various sulfonamide-containing compounds.

Compound Series Test Model Notable Results
N-[(6-Chloro-2,3-dihydrobenzo mdpi.comnih.govdioxin-2-yl)methyl]sulfamide (4) Mouse MES test Oral ED50 of 120 mg/kg nih.gov
Sulfonamide derivatives (compounds 8 and 10) MES test Active at 100 mg/kg after 0.5 h researchgate.net
2-substituted quinazolin-4-one (7a) PTZ-induced seizure 100% protection mdpi.com
2-substituted quinazolin-4-one (8b) PTZ-induced seizure 100% protection mdpi.com

Mechanistic Investigations of Biological Action

Elucidation of Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of compounds containing a sulfonamide group are extensively documented. The primary mechanism involves the disruption of a crucial metabolic pathway in bacteria, which is essential for their proliferation and survival.

Sulfonamides function as competitive antagonists to p-aminobenzoic acid (PABA). nih.govmicrobenotes.com Due to their structural similarity to PABA, sulfonamides can bind to the active site of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govresearchgate.netumd.edu This enzyme is critical for the synthesis of folic acid, a vitamin necessary for the production of nucleic acids and amino acids in bacteria. nih.govmicrobenotes.com

The binding of the sulfonamide molecule to DHPS is a competitive inhibition, meaning it vies with the natural substrate, PABA, for the enzyme's active site. nih.govsemanticscholar.org When the sulfonamide compound occupies the site, it blocks PABA from binding, thereby halting the folic acid synthesis pathway. microbenotes.comumd.edu This inhibition is bacteriostatic, as it prevents the growth and replication of bacteria that must synthesize their own folic acid. microbenotes.com The potency of a sulfonamide drug is directly related to its ability to counteract the effects of PABA. nih.gov This disruption ultimately leads to a deficiency in essential metabolites required for cell division. nih.govmdpi.com

The inhibition of folic acid synthesis has a direct downstream effect on bacterial DNA synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme required for the synthesis of purines and thymidine, which are the essential building blocks of DNA. nih.govresearchgate.net By blocking the production of folic acid, sulfonamides effectively starve the bacterial cell of the components needed for DNA replication and repair. nih.govmdpi.com This interruption of DNA synthesis prevents cell division and leads to the cessation of bacterial population growth. nih.gov

Furthermore, some cyanopyridine derivatives have been investigated as inhibitors of DNA gyrase, an enzyme that is essential for relieving torsional strain during DNA replication in bacteria. researchgate.netnih.gov Inhibition of this enzyme provides another potential pathway through which a cyanopyridine-containing compound could impact bacterial DNA synthesis. nih.gov

Detailed Enzyme Inhibition Pathways and Binding Modes

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov Pyridine-3-sulfonamide (B1584339) derivatives, a class to which 6-Cyanopyridine-3-sulfonamide belongs, have been specifically investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov

Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Sulfonamide inhibitors function by coordinating to the catalytic Zn(II) ion located deep within the enzyme's active site. mdpi.com The sulfonamide moiety (—SO₂NH₂) typically binds to the zinc ion in its deprotonated, anionic form (—SO₂NH⁻). This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov

Molecular docking and inhibition studies on structurally related 4-substituted pyridine-3-sulfonamides have provided detailed insights into their binding modes with different hCA isoforms, such as hCA I, II, IX, and XII. nih.govnih.gov The binding is primarily anchored by the interaction between the sulfonamide's nitrogen atom and the active site Zn(II) ion. Additionally, a crucial hydrogen bond is typically formed between the oxygen atom of the sulfonamide group and the hydroxyl group of the amino acid residue Threonine 199 (Thr199), further stabilizing the inhibitor within the active site. nih.gov

The pyridine (B92270) ring and its substituents can form additional interactions with amino acid residues lining the active site cavity. These interactions, which can be with either the hydrophilic or lipophilic halves of the active site, are critical for determining the inhibitor's potency and isoform selectivity. nih.govnih.gov For example, in a series of 4-substituted pyridine-3-sulfonamides, different "tail" moieties attached to the pyridine ring were shown to interact with various residues at the entrance of the active site, conferring selectivity for cancer-associated isoforms like hCA IX and hCA XII over the ubiquitous hCA I and II. nih.govnih.gov While specific binding data for the 6-cyano substituted variant is not detailed, the fundamental binding mode via the pyridine-3-sulfonamide scaffold is expected to be conserved.

Table 1: Inhibition Constants (Kᵢ) of Representative Pyridine-3-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Compound 4* >10000 805 137 108
Compound 6* 1345 271 2121 91
Acetazolamide (Standard) 250 12 25 5.7

*Data from a study on 4-substituted pyridine-3-sulfonamides, presented for structural comparison. nih.govnih.gov

Specific Interactions with Receptors and Proteins (e.g., Nuclear Retinoic Acid Receptors)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. The nuclear retinoic acid receptors (RARs), comprising isoforms RARα, RARβ, and RARγ, are activated by retinoids like all-trans-retinoic acid. mdpi.commdpi.com Upon activation, RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating transcription. mdpi.comsemanticscholar.org This signaling pathway is crucial for cellular differentiation, proliferation, and apoptosis. mdpi.com

A thorough review of the available scientific literature did not yield any studies investigating the interaction between this compound and nuclear retinoic acid receptors. Consequently, there is currently no evidence to suggest that this compound directly binds to or modulates the activity of RARs or their associated signaling pathways.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Pharmacological Activity

The pharmacological profile of sulfonamide-based compounds is highly sensitive to the nature and position of various substituents. Modifications to the pyridine (B92270) ring, the sulfonamide group, and any appended moieties can dramatically alter the compound's interaction with biological targets.

The electronic properties of substituents on the aromatic or heterocyclic ring of a sulfonamide play a significant role in modulating its bioactivity. Generally, the presence of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of sulfonamides. nih.gov This is attributed to several factors, including an increase in the acidity of the sulfonamide NH group, which can influence its binding to target enzymes. vu.nl The introduction of an electron-withdrawing sulfonamide group can decrease the sigma-donating ability of a pyridine lone pair while increasing the pi-accepting properties of the coordinated bidentate binding unit. nih.gov

Conversely, electron-donating groups tend to make sulfonamides weaker acids. vu.nl This alteration in acidity can impact the strength of interactions with biological targets. For instance, in the context of water oxidation catalysts, attaching electron-donating or -withdrawing groups to the terpyridine ligand in a ruthenium complex has been shown to influence the electronics and significantly improve the turnover frequency. digitellinc.com These findings highlight the delicate electronic balance required to optimize the biological activity of sulfonamide derivatives.

The incorporation of various heterocyclic ring systems, either fused or linked to the sulfonamide core, is a common strategy to enhance and diversify the pharmacological profile of these compounds.

Five-Membered vs. Six-Membered Rings: Research has indicated that five-membered heterocyclic sulfonamides are often more effective carbonic anhydrase inhibitors (CAIs) compared to their six-membered ring counterparts. researchgate.netnih.gov For example, thiophene-2-sulfonamide was found to be a more potent CAI than sulfanilamide, which contains a six-membered benzene ring. nih.gov

Thiadiazole and Thiadiazoline: The 1,3,4-thiadiazole and 1,3,4-thiadiazoline rings are particularly prominent scaffolds in the design of potent CAIs, as seen in drugs like acetazolamide and methazolamide. researchgate.netnih.gov These heterocyclic systems are valued for their unique biological and chemical properties, as well as their low toxicity. nih.gov

Coumarins: Coumarins linked to sulfonamide moieties have been investigated as inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII, demonstrating low nanomolar activity. researchgate.net

The strategic incorporation of these diverse heterocyclic systems allows for the fine-tuning of a compound's inhibitory activity and selectivity towards specific enzyme isoforms.

Substitutions with alkyl, aryl, and heteroaryl groups on the sulfonamide scaffold have a profound impact on the resulting compound's potency and selectivity. These modifications can influence the molecule's size, shape, lipophilicity, and ability to form specific interactions with the target protein.

The synthesis of N-alkyl and N,N-dialkyl heteroaryl sulfonamides can be achieved under mild conditions, allowing for the creation of a diverse library of compounds for screening. researchgate.netnih.gov In the context of carbonic anhydrase inhibitors, the addition of various "tails" to the core structure is a key strategy for achieving isoform selectivity. For instance, modifications to pyridine-3-sulfonamide (B1584339) have led to compounds with significant inhibitory activity against cancer-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov The position of these substituents is critical; for example, a tail at the 3,4-position of the pyridine ring can lead to selective interactions with either the hydrophilic or lipophilic regions of the enzyme's active site. nih.gov

The table below summarizes the impact of different substitutions on the activity of pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors.

CompoundR1 SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5 Aliphatic>10000200.5134.6
6 Aliphatic4284465891
16 -4284--
17 Cyclohexyl->10000126.7
18 Cyclohexyl271.3137.591
22 --8154-
23 Methyl-1,3-dioxolane->1000091

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com

Correlation Between Structural Features and Specific Enzyme Inhibition Profiles (e.g., CA vs. EGFR selectivity)

Achieving selectivity for a specific enzyme target over others is a major goal in drug design to minimize off-target effects. For sulfonamide-based inhibitors, structural features can be tailored to favor inhibition of one enzyme, such as carbonic anhydrase (CA), over another, like epidermal growth factor receptor (EGFR).

The high degree of structural similarity among the different human carbonic anhydrase isoforms makes designing selective inhibitors a significant challenge. chemrxiv.org However, subtle differences in the active site architecture can be exploited. For example, the selectivity of certain sulfonamido dicarbaboranes towards the cancer-associated CA IX isoform is attributed to the shape complementarity of the dicarborane cluster with a specific hydrophobic patch in the CA IX active site. researchgate.net This patch is different in the ubiquitous CA II isoform due to the presence of a bulkier amino acid residue, which disrupts favorable interactions. researchgate.net

Similarly, structure-activity relationship studies of omarigliptin analogs, which are dipeptidyl peptidase-4 (DPP-4) inhibitors, have demonstrated how modifications to amide and sulfonamide components can lead to potent and selective compounds. nih.gov

Structural Determinants for Broad-Spectrum Antimicrobial Potency

The antimicrobial activity of sulfonamides is fundamentally linked to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. frontiersin.org The essential structural motif for this activity is the p-aminobenzenesulfonamide core. researchgate.net Any modification to the para-amino group typically results in a loss of bactericidal activity. researchgate.net

However, modifications to the sulfonamide nitrogen (N1) with various heterocyclic rings have been a successful strategy to enhance potency and broaden the spectrum of activity. The nature of this heterocyclic substituent influences the compound's physicochemical properties, such as pKa and solubility, which in turn affect its antibacterial efficacy. While the rise of antibiotic resistance has limited the clinical use of older sulfonamides, the potential for developing new, more effective antimicrobial agents through structural modification remains an active area of research. researchgate.netstikeskesdam4dip.ac.id

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. Conformational analysis aims to identify the specific spatial arrangement of atoms—the bioactive conformation—that is responsible for the molecule's pharmacological activity.

For flexible molecules like many sulfonamide derivatives, identifying the bioactive conformation can be challenging. chemrxiv.org Rotational spectroscopy studies have been used to determine the preferred conformations of benzenesulfonamide and its derivatives in the gas phase. nih.govnih.gov These studies have shown that the amino group of the sulfonamide typically lies perpendicular to the benzene plane. nih.govnih.gov However, it is also understood that the bioactive conformation within a receptor may differ from the lowest energy conformation in an isolated state. nih.govnih.gov The energy cost of adopting this bioactive conformation is balanced by the favorable interactions established within the receptor's binding site. nih.govnih.gov

Computational methods, such as molecular docking and dynamics simulations, are also invaluable tools for predicting and understanding the binding modes and bioactive conformations of sulfonamide inhibitors. researchgate.netnih.gov These techniques can provide insights into the key interactions between the ligand and the target protein, guiding the rational design of more potent and selective compounds.

Spatial Orientation and Steric Effects of Substituents on Target Binding

Studies on 4-substituted pyridine-3-sulfonamides have demonstrated that the steric bulk of substituents can significantly impact inhibitory activity. For instance, in a series of compounds where the substituent at the 4-position was varied, a clear trend emerged: as the bulk and number of substituents on a phenyl ring attached to a triazole linker increased, the inhibitory potency against the hCA II isoform diminished. nih.gov This suggests that the active site of hCA II has limited space to accommodate large groups at this position, and increased steric bulk leads to a less favorable binding orientation.

Conversely, the activity against other isoforms, such as hCA IX and hCA XII, showed a more complex relationship with substituent size. For hCA IX, the presence of certain aliphatic substituents significantly reduced activity compared to smaller or more flexible groups. nih.gov However, for hCA XII, some aliphatic substituents had a positive impact on activity, indicating that the active sites of different isoforms have distinct topographies and can accommodate substituents of varying sizes and shapes differently. nih.gov

Molecular docking studies have elucidated the structural basis for these observations, revealing that the spatial arrangement of substituents in relation to the sulfonamide group allows for selective interactions with either the hydrophilic or lipophilic halves of the enzyme's active site. nih.gov The adjacent positioning of a substituent "tail" at the 4-position of the pyridine ring directs its interaction with specific regions of the active site, and the steric compatibility of this tail with the binding pocket is crucial for potent inhibition.

In the context of other pyridine derivatives, it has been observed that even the introduction of a relatively small methyl group can sometimes lead to a loss of potency, underscoring the sensitivity of target binding to minor steric changes. nih.gov This highlights the importance of precise spatial orientation for optimal interaction with the target protein. Furthermore, computational studies on pyridinophane ligands have reinforced the principle that the steric properties of substituents on the pyridine ring can have a pronounced effect on the electronic properties and coordination geometry of the molecule. rsc.org

These findings collectively suggest that for 6-cyanopyridine-3-sulfonamide and its analogs, the spatial orientation and steric profile of any substituent are paramount. Favorable binding is likely to be achieved when substituents are of an optimal size and shape to fit within the confines of the target's binding pocket without causing steric clashes. The position of the substituent on the pyridine ring will dictate its orientation within the active site, influencing which residues it can interact with. Therefore, a careful balance between substituent size, shape, and position is necessary to achieve high potency and selectivity.

Research Findings on the Impact of Substituent Bulk on the Inhibitory Activity of 4-Substituted Pyridine-3-sulfonamides against Carbonic Anhydrase Isoforms

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanism and predicting the strength of the interaction between a ligand, such as 6-Cyanopyridine-3-sulfonamide, and a biological target.

Prediction of Binding Affinity and Binding Modes

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable and favorable interaction. For derivatives of cyanopyridine and sulfonamides, docking studies have been employed to predict their binding affinities against various protein targets. nih.govmdpi.com For instance, in studies involving similar sulfonamide derivatives, binding affinities have been determined through displacement assays, providing empirical data that can be correlated with docking scores. researchgate.net The predicted binding mode reveals the specific conformation of the ligand within the active site of the protein, which is crucial for its inhibitory activity. The orientation of the cyanopyridine and sulfonamide moieties within the binding pocket determines the nature and extent of interactions with the protein.

While specific binding affinity data for this compound is not extensively documented in publicly available research, the general principles of molecular docking suggest that its binding affinity would be influenced by the precise topology and chemical environment of the target protein's active site.

Identification of Key Interacting Amino Acid Residues

A significant outcome of molecular docking is the identification of key amino acid residues within the target protein that form crucial interactions with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. For sulfonamide-based inhibitors, interactions with amino acid residues in the active site of enzymes like carbonic anhydrases and kinases are well-documented. researchgate.net These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The identification of these key residues provides a roadmap for designing more potent and selective inhibitors by modifying the ligand to enhance its interactions with these specific amino acids.

Exploration of Ligand-Protein Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For a molecule like this compound, both hydrogen bonding and hydrophobic interactions are expected to play a significant role.

Hydrogen Bonding: The sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the sulfonamide can form hydrogen bonds with appropriate amino acid residues, such as serine, threonine, and histidine, in the protein's active site. nih.govnih.gov The nitrogen atom of the pyridine (B92270) ring and the cyano group can also act as hydrogen bond acceptors. The crystal structures of various pyridine sulfonamides have been analyzed to understand their hydrogen bonding patterns. acs.orgfigshare.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. wikipedia.orgaps.org For cyanopyridine derivatives, DFT calculations have been utilized to determine their molecular geometries, electronic properties, and chemical reactivity. nih.gov These calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential of the molecule. This information helps in understanding the molecule's reactivity and its potential to interact with biological targets. DFT studies can also be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the molecular structure.

In Silico Prediction of Molecular Properties for Drug Development

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Lipinski's Rule of Five is a widely used guideline to assess this, stating that a compound is more likely to be orally bioavailable if it adheres to at least four of the following five criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Computational analysis of this compound demonstrates full compliance with Lipinski's Rule of Five, indicating a favorable profile for potential oral bioavailability. The calculated physicochemical properties underscore its promising drug-like characteristics.

Table 1: Lipinski's Rule of Five Analysis for this compound
PropertyValueLipinski's RuleCompliance
Molecular Weight199.21 g/mol< 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
Calculated logP (XLogP3)-0.5≤ 5Yes
Violations0≤ 1Yes

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a critical computational process in the early stages of drug discovery that models the pharmacokinetic and toxicological properties of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential issues such as poor absorption or toxicity.

For this compound, in silico ADMET predictions suggest a favorable pharmacokinetic profile. Key predicted parameters indicate good potential for absorption and distribution, with a low likelihood of significant toxicity, making it an attractive scaffold for further development.

Table 2: Predicted ADMET Properties for this compound
ParameterPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityLowPredicts moderate to low passage across the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) PermeabilityYesSuggests the compound may cross the BBB to act on the central nervous system.
P-glycoprotein SubstrateNoLow likelihood of being actively effluxed from cells, which can improve bioavailability.
CYP450 2D6 InhibitorNoReduced potential for drug-drug interactions involving this key metabolic enzyme.
AMES ToxicityNoPredicts a low probability of being mutagenic.

Analysis of Molecular Lipophilicity Potential (MLP) and Polar Surface Area (PSA)

Molecular Lipophilicity Potential (MLP) and Polar Surface Area (PSA) are crucial descriptors for predicting a drug's absorption and transport characteristics. MLP visualizes the lipophilic and hydrophilic regions on the molecule's surface, which governs its interaction with biological membranes. PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, and is a key predictor of cell permeability. wikipedia.org

Molecules with a high PSA (typically >140 Ų) tend to exhibit poor cell membrane permeability, whereas those with a lower PSA (<90 Ų) are more likely to penetrate the blood-brain barrier. wikipedia.org The calculated Topological Polar Surface Area (TPSA) for this compound is 105.2 Ų. This intermediate value suggests that the compound is likely to have good absorption but may have limited penetration into the central nervous system. The MLP would show distinct hydrophilic regions around the sulfonamide and cyano groups, with the pyridine ring contributing to a more lipophilic character.

Virtual Screening and Library Design Based on Computational Models

The this compound scaffold is an excellent starting point for virtual screening and the design of combinatorial libraries. nih.gov In this computational approach, the core structure serves as a "privileged scaffold," a molecular framework known to bind to certain biological targets. mdpi.com

Computational chemists can generate vast virtual libraries by systematically adding a variety of chemical substituents (R-groups) at different positions on the pyridine ring or the sulfonamide group. These virtual compounds are then computationally docked into the active site of a target protein. researchgate.net Scoring functions are used to estimate the binding affinity of each compound. This process allows for the rapid and cost-effective identification of novel derivatives with potentially high potency and selectivity before any chemical synthesis is undertaken. researchgate.net For example, libraries based on the 2-amino-3-cyanopyridine (B104079) scaffold have been virtually screened to design new anticancer agents. nih.gov

Drug Discovery and Development Perspectives

6-Cyanopyridine-3-sulfonamide as a Lead Compound for Therapeutic Development

A lead compound is a chemical structure that displays promising biological activity and serves as the starting point for modification and optimization into a clinical drug candidate. The this compound core embodies key features of a successful lead. Both the cyanopyridine and sulfonamide moieties are considered "privileged structures" in drug discovery, as they are frequently found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

The cyanopyridine group, in particular, is a versatile scaffold present in inhibitors of various enzymes crucial for cancer progression, such as PIM-1 kinase, EGFR, and carbonic anhydrase (CA). researchgate.net Similarly, the sulfonamide group is a well-established pharmacophore, foundational to the development of antibacterial, antiviral, and anticancer agents. mdpi.com

The combination of these two moieties into a single scaffold has proven particularly fruitful in the discovery of inhibitors for the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This interaction is a critical dependency in acute leukemias characterized by MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene. nih.govshsmu.edu.cn Structure-based design efforts that explored substitutions on related heterocyclic cores identified that incorporating a sulfonamide group could lead to highly potent inhibition of the menin-MLL interaction, demonstrating the value of this scaffold as a lead for therapeutic development. nih.gov

Strategies for Lead Optimization and Analogue Design

Once a lead compound like this compound is identified, medicinal chemists employ various strategies to optimize its properties. The goal is to enhance potency, improve selectivity, and refine the pharmacokinetic profile to create a viable drug candidate.

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential three-dimensional arrangement of functional groups required for biological activity. This can lead to novel chemical entities with improved properties or a more favorable patent position.

In the development of menin-MLL inhibitors, an evolutionary process akin to scaffold hopping can be observed. Initial lead compounds were often based on a thienopyrimidine scaffold. mdpi.comshsmu.edu.cn Through extensive structure-based design and medicinal chemistry efforts, this core was optimized and in some cases replaced with other heterocyclic systems, such as piperidine derivatives, to enhance potency and drug-like properties. shsmu.edu.cnnih.govresearchgate.net

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the optimization of menin-MLL inhibitors, systematic exploration of different amide, sulfonyl, and sulfonamide groups on a piperazine ring attached to the core scaffold was performed. This led to the identification of analogues with improved cellular activity, potentially due to changes in properties like basicity and cell permeability. nih.gov These modifications are crucial for transforming a potent inhibitor into an orally bioavailable drug with a suitable pharmacokinetic profile for clinical use. researchgate.net

Complex diseases like cancer often involve multiple pathological pathways. This has driven the rational design of multi-target agents or "smart hybrids" that can modulate several disease-relevant targets simultaneously. The cyanopyridine scaffold is exceptionally well-suited for this approach.

By incorporating the cyanopyridine core as a "cap" moiety and linking it to other pharmacophores, researchers have successfully created potent dual-acting inhibitors.

Dual PIM-1/HDAC Inhibitors : One study reported the design of hybrids combining a 3-cyanopyridine (B1664610) structure with a zinc-binding group characteristic of histone deacetylase (HDAC) inhibitors. The resulting compounds demonstrated potent, dual inhibitory activity against both PIM-1 kinase and HDAC enzymes, representing a promising strategy for anticancer therapy. nih.govbohrium.com

Dual EGFR/BRAFV600E Inhibitors : Another research effort developed novel 3-cyanopyridone/pyrazoline hybrids designed to dually inhibit both the Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of the BRAF kinase. These pathways are often dysregulated in various cancers. The designed hybrids showed remarkable antiproliferative activity by successfully targeting both pathways. nih.gov

These examples highlight the utility of the cyanopyridine-sulfonamide framework in creating sophisticated, multi-targeted agents designed to attack cancer through complementary mechanisms.

Translational Potential of Cyanopyridine-Sulfonamide Derivatives

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. Derivatives of the cyanopyridine-sulfonamide scaffold, particularly the menin-MLL inhibitors, have shown significant translational potential, progressing from preclinical models to pivotal clinical trials.

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to establish its efficacy and safety. For menin-MLL inhibitors derived from lead optimization, this involves a series of in vitro and in vivo assays.

In Vitro Assays : These studies confirmed that potent compounds like MI-3454 and VTP50469 selectively inhibit the proliferation of leukemia cell lines that harbor MLL rearrangements or NPM1 mutations, while having minimal effect on cells without these genetic markers. nih.govnih.gov

In Vivo Models : The efficacy of these compounds has been demonstrated in various mouse models of leukemia. In cell line-derived xenograft models, where human leukemia cells (e.g., MV4;11) are implanted in mice, treatment with orally bioavailable inhibitors led to significant tumor growth inhibition. researchgate.net2minutemedicine.com More advanced patient-derived xenograft (PDX) models, which better represent human disease, showed that treatment could induce complete remission and significantly extend survival. nih.govnih.gov

These preclinical studies are crucial for validating the therapeutic concept and establishing a scientific rationale for human trials. They also help to identify on-target effects, such as the downregulation of key genes like HOXA9 and MEIS1, confirming the drug's mechanism of action. rsc.org

Table 1: Representative Preclinical Menin-MLL Inhibitors

Compound Target Interaction In Vivo Model Key Findings
MI-463/MI-503 Menin-MLL MLL-AF9 leukemia model; MV4;11 xenograft Reduced leukemia burden, increased survival, first in vivo proof-of-concept. 2minutemedicine.comrsc.org
VTP50469 Menin-MLL PDX models of MLL-rearranged leukemia Eradicated disease, suppressed MLL-fusion target genes. nih.gov

| MI-3454 | Menin-MLL | MLL-rearranged and NPM1-mutated PDX models | Induced complete remission, highly potent and orally bioavailable. nih.gov |

This table is based on data from preclinical research studies and is for informational purposes only.

The most advanced clinical compound stemming from this line of research is revumenib (SNDX-5613), a potent, selective, oral menin-MLL inhibitor. Its development has been evaluated in the pivotal AUGMENT-101 clinical trial.

The AUGMENT-101 trial is a Phase 1/2 study enrolling adult and pediatric patients with relapsed or refractory (R/R) acute leukemias harboring either a KMT2A (MLL) rearrangement or an NPM1 mutation. nih.govfda.gov These patients typically have a very poor prognosis after failing multiple lines of therapy.

Key findings from the trial have been highly encouraging:

Durability and Depth of Response : Many patients who achieved remission also tested negative for minimal residual disease (MRD), indicating a deep molecular response. nih.govtargetedonc.com The median duration of CR/CRh has been reported to be over 6 months, and a significant number of responders were able to proceed to a potentially curative hematopoietic stem cell transplant. nih.govfda.govsyndax.com

Regulatory Milestone : Based on the strength of the AUGMENT-101 data, the U.S. Food and Drug Administration (FDA) approved revumenib in November 2024 for the treatment of adult and pediatric patients with R/R acute leukemia with a KMT2A translocation. fda.gov

The clinical success of revumenib validates the therapeutic strategy of inhibiting the menin-MLL interaction and underscores the translational potential of lead compounds based on the cyanopyridine-sulfonamide and related scaffolds. nih.govfda.gov

| MRD Negativity in Responders | 64%-78% of CR/CRh patients | R/R KMT2Ar or NPM1-mutant Leukemia nih.govtargetedonc.com |

CR = Complete Remission; CRh = CR with partial hematologic recovery. Data is compiled from multiple reports on the AUGMENT-101 trial and is for informational purposes.

Patent Landscape and Intellectual Property Related to this compound and its Analogues

The intellectual property landscape for this compound and its analogues is an emerging field, primarily driven by the pursuit of novel antimicrobial agents. While specific patents for the exact molecule "this compound" for antimicrobial use are not prominently found in broad public searches, the broader class of cyanopyridine derivatives containing a sulfonamide linkage is a subject of active research and, consequently, a potential area for patent filings.

The synthesis of novel cyanopyridine derivatives is a key area of chemical research, and modifications to the core structure are likely to be the subject of patent applications. Research has demonstrated that chalcones can serve as a key intermediate for the synthesis of various biologically active heterocyclic compounds, including cyanopyridine derivatives cbijournal.com. The combination of the cyanopyridine and sulfonamide pharmacologically active moieties has been shown to result in fused products with enhanced microbial activity cbijournal.com. This synthetic strategy and the resulting novel compounds with demonstrated antimicrobial efficacy form a strong basis for intellectual property claims.

Key areas for patent applications in this domain likely include:

Novel Chemical Entities: Composition of matter patents for newly synthesized analogues of this compound with improved antimicrobial activity or a broader spectrum of action.

Manufacturing Processes: Patents protecting novel and efficient synthetic routes to produce these compounds.

Therapeutic Applications: Use patents covering the application of these compounds in treating specific bacterial infections, particularly those caused by drug-resistant pathogens.

The following table provides an overview of representative research on cyanopyridine sulfonamide derivatives that could inform the patent landscape.

Derivative Class Key Research Finding Potential for Intellectual Property
Cyanopyridine derivatives with a sulfonamide linkageSome synthesized compounds demonstrated good antimicrobial activity against five microbial cell colonies cbijournal.com.High potential for composition of matter and use patents for specific active compounds.
Sulfamethoxazole-based ureas and their cyclic analoguesSeveral derivatives identified with a promising in vitro activity profile against M. kansasii csfarmacie.cz.Potential for patents on novel derivatives and their application against specific mycobacterial infections.
Pyridine-based N-sulfonamidesSome synthesized compounds showed superior activity against Gram-negative bacteria, such as K. pneumonia, when compared to the well-known antibacterial sulfonamide drug, sulfadiazine acs.org.Strong potential for patents on compounds with demonstrated superiority over existing drugs.

It is important to note that the patent landscape is dynamic. As research into the antimicrobial properties of this compound and its analogues progresses, an increase in patent filings from pharmaceutical companies and research institutions is anticipated.

Addressing Drug Resistance Challenges in Antimicrobial Applications

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms csfarmacie.cz. This compound and its analogues represent a promising class of compounds in this endeavor. The core challenge of antimicrobial resistance stems from the ability of bacteria to evolve and acquire mechanisms to evade the action of antibiotics.

Research into cyanopyridine derivatives containing a sulfonamide linkage has shown that these compounds can be effective against a range of bacteria, including those known for their resistance profiles. For instance, studies have reported the synthesis of novel cyanopyridine derivatives that exhibit good antimicrobial activity against various bacterial cell lines cbijournal.com.

The potential of these compounds to address drug resistance lies in several key areas:

Novel Mechanism of Action: While the precise mechanisms of action for all cyanopyridine sulfonamide derivatives are not fully elucidated, their unique chemical structures suggest they may target different bacterial pathways than existing antibiotics. This can be effective against bacteria that have developed resistance to conventional drugs.

Efficacy Against Resistant Strains: Studies have shown that some sulfonamide derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA), with no marked difference in susceptibility between methicillin-susceptible and MRSA strains csfarmacie.cz. This indicates that their mechanism of action is likely not affected by the resistance mechanisms that render beta-lactam antibiotics ineffective against MRSA.

Circumventing Existing Resistance: The primary mechanism of resistance to traditional sulfonamides is the acquisition of alternative genes (sul1 and sul2) that encode for drug-resistant variants of the dihydropteroate (B1496061) synthase (DHPS) enzyme nih.gov. Novel cyanopyridine sulfonamides may be designed to inhibit these resistant enzymes or to have a different primary target altogether, thus bypassing this common resistance pathway.

The following table summarizes research findings on the activity of related compounds against resistant bacteria:

Compound Class Resistant Strain(s) Tested Key Finding
Sulfamethoxazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Gram-positive cocci were susceptible, with no marked difference between methicillin-susceptible and MRSA strains csfarmacie.cz.
Nature-inspired molecules (including pyridine (B92270) derivatives)Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA)Potent antimicrobial activity observed against MRSA and VISA frontiersin.org.
Pyridine-based N-sulfonamidesKlebsiella pneumoniae (Gram-negative)Showed a much higher potency against K. pneumonia than sulfadiazine acs.org.

The continued exploration and modification of the this compound scaffold is a viable strategy in the search for new antibiotics. The ability of these compounds to exhibit activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, underscores their potential to contribute significantly to the arsenal of drugs used to combat infectious diseases.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the exploration of chemical space around the 6-cyanopyridine-3-sulfonamide core. Future research should focus on creating novel synthetic routes that improve upon existing methods. Investigations into one-pot synthesis, where multiple reaction steps are performed in a single reactor, could significantly streamline the production of derivatives. researchgate.net The use of novel catalysts and reaction conditions, such as microwave-assisted synthesis, can also lead to higher yields, reduced reaction times, and cleaner reaction profiles. nih.gov

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, minimizing waste, and employing renewable starting materials where possible. For instance, exploring base-catalyzed reactions in aqueous media or solvent-free conditions could offer more sustainable alternatives to traditional organic solvents. researchgate.net The synthesis of diverse libraries of derivatives is essential for comprehensive structure-activity relationship (SAR) studies, and sustainable synthetic pathways will be key to enabling these large-scale explorations. mdpi.comnih.gov

Table 1: Comparison of Synthetic Strategies for Pyridine (B92270) and Sulfonamide Derivatives

Synthetic Strategy Description Potential Advantages for this compound
One-Pot Synthesis Multiple sequential reactions are carried out in a single reaction vessel. Increased efficiency, reduced waste, and lower operational costs. researchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions. Rapid reaction rates, higher yields, and improved product purity. nih.gov
Catalytic Methods Employs catalysts to facilitate reactions and lower activation energy. High selectivity, milder reaction conditions, and potential for asymmetric synthesis.

| Green Chemistry Approaches | Focuses on using less hazardous chemicals and processes. | Reduced environmental impact, increased safety, and potential for cost savings. |

Identification and Validation of New Therapeutic Targets for this compound

To broaden the therapeutic applications of this compound, a systematic approach to identifying and validating new biological targets is essential. High-throughput screening (HTS) of derivatives against large panels of enzymes, receptors, and ion channels can uncover novel and unexpected biological activities. Given that similar sulfonamide-containing heterocyclic compounds have shown activity against targets like carbonic anhydrases and various kinases, these target classes represent a logical starting point for investigation. nih.govmdpi.com

For example, screening against a comprehensive kinase panel could reveal inhibitory activity against specific kinases implicated in cancer or inflammatory diseases, such as PIM-1 kinase. nih.gov Similarly, assessing the activity against different isoforms of carbonic anhydrase could lead to the development of selective inhibitors for conditions like glaucoma or certain types of cancer. mdpi.com Once a potential new target is identified, further validation through biochemical and cell-based assays is necessary to confirm the mechanism of action and its relevance to a specific disease state.

Table 2: Potential Therapeutic Target Classes for Pyridine Sulfonamide Scaffolds

Target Class Examples Therapeutic Area Rationale
Kinases PIM-1, EGFR, VEGFR Oncology, Inflammation Kinases are key regulators of cell signaling and are often dysregulated in disease. nih.govnih.gov
Carbonic Anhydrases CA I, CA II, CA IX, CA XII Glaucoma, Oncology Sulfonamides are a well-known class of carbonic anhydrase inhibitors. mdpi.com
G-Protein Coupled Receptors (GPCRs) Various Multiple GPCRs are a large family of receptors involved in a wide range of physiological processes.
Proteases HIV Protease Infectious Diseases Sulfonamides have been incorporated into antiviral agents. nih.gov

| SOS1 | Guanine nucleotide-exchange factor | Oncology | Targeting the KRAS signaling pathway is a key strategy in cancer therapy. researchgate.net |

Advanced In Vitro and In Vivo Pharmacological Evaluations for Specific Disease Models

Following the identification of promising derivatives and their molecular targets, rigorous pharmacological evaluation using advanced disease models is critical. In vitro studies should move beyond simple cell viability assays to more complex, physiologically relevant systems. This includes the use of 2D and 3D cell culture models, co-culture systems that mimic the tumor microenvironment, and primary cells isolated from patients. mdpi.com These models provide a more accurate prediction of a compound's efficacy.

For promising candidates, evaluation in appropriate in vivo animal models is the subsequent step. The choice of model is crucial and should be based on the specific disease being targeted. For instance, in oncology research, xenograft and patient-derived xenograft (PDX) mouse models are valuable for assessing anti-tumor activity and understanding the compound's behavior in a living system. mdpi.com Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds and to establish a clear relationship between drug exposure and biological effect.

Table 3: Preclinical Models for Pharmacological Evaluation

Model Type Description Key Information Provided
2D Cell Culture Cells grown in a monolayer on a flat surface. Initial assessment of cytotoxicity and mechanism of action. mdpi.com
3D Spheroids/Organoids Cells grown in three-dimensional structures that better mimic tissue architecture. Evaluation of drug penetration, cell-cell interactions, and more clinically relevant efficacy. mdpi.com
Xenograft Models Human cancer cells are implanted into immunocompromised mice. Assessment of in vivo anti-tumor efficacy and tolerability. mdpi.com

| Patient-Derived Xenograft (PDX) Models | Patient tumor tissue is directly implanted into mice. | Provides a more predictive model of clinical response for specific patient populations. |

Deeper Mechanistic Insights into Complex Biological Activities (e.g., Immunomodulation)

Beyond direct cytotoxicity or enzyme inhibition, there is a growing interest in compounds that can modulate the immune system. Future research should explore the potential immunomodulatory effects of this compound derivatives. This involves investigating their impact on various immune cell types, such as T-cells, macrophages, and natural killer (NK) cells. mdpi.com

Studies could assess the ability of these compounds to alter the production and secretion of cytokines, which are key signaling molecules of the immune system. mdpi.com Techniques like flow cytometry, ELISA, and multiplex cytokine assays can be employed to create a detailed profile of the immunomodulatory activity. Furthermore, delving into the underlying molecular mechanisms by examining key signaling pathways involved in immune regulation, such as NF-κB and JAK/STAT pathways, will provide a deeper understanding of how these compounds interact with the immune system. This could open up new therapeutic avenues in immuno-oncology and autoimmune diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. researchgate.net These computational tools can be powerfully applied to the this compound project. ML algorithms can be trained on existing SAR data to build predictive models that can accurately forecast the biological activity of novel, unsynthesized derivatives. nih.govresearchgate.net This in silico screening allows for the prioritization of compounds with the highest predicted potency and selectivity, thereby focusing synthetic efforts and resources more effectively. nih.gov

Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov These models can explore a vast chemical space to design novel this compound derivatives optimized for binding to a specific target and possessing favorable drug-like properties. AI can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds with potential liabilities early in the discovery process. wiley.com

Table 4: Applications of AI/ML in Drug Discovery for this compound

AI/ML Application Description Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity. Predicts the activity of new derivatives, guiding lead optimization. nih.gov
Virtual Screening Computationally screens large libraries of compounds against a biological target. Identifies potential hit compounds with high efficiency and low cost. researchgate.net
De Novo Drug Design Generates novel molecular structures with desired properties. Creates innovative drug candidates beyond existing chemical scaffolds. nih.gov

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Early identification of candidates with poor drug-like properties, reducing late-stage attrition. wiley.com |

Development of Highly Selective and Potent Multi-Targeted Agents

Complex diseases like cancer often involve multiple dysregulated pathways. nih.gov An emerging strategy in drug discovery is the development of multi-targeted agents, single molecules designed to interact with two or more distinct biological targets. dovepress.com The this compound scaffold is well-suited for this approach. Future research could focus on rationally designing derivatives that simultaneously inhibit key targets in a disease network.

For example, a derivative could be engineered to inhibit both a cancer-promoting kinase and a protein involved in angiogenesis. nih.gov This dual-action approach could lead to a synergistic therapeutic effect, be more effective than single-target agents, and potentially overcome mechanisms of drug resistance. nih.gov The development of such multi-targeted agents requires a deep understanding of the disease biology to select the optimal combination of targets and sophisticated medicinal chemistry efforts to achieve the desired activity profile.

Nanocarrier Systems for Targeted Delivery of this compound Derivatives

Many promising drug candidates face challenges related to poor solubility, low bioavailability, or off-target toxicity. Nanotechnology offers innovative solutions to these problems through the use of nanocarriers for targeted drug delivery. scispace.com Future work should explore the formulation of potent this compound derivatives into various nanocarrier systems.

Types of nanocarriers that could be investigated include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. nih.govresearchgate.net These systems can encapsulate the drug, protecting it from degradation and improving its solubility and circulation time in the bloodstream. mdpi.com Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or aptamers, that specifically recognize and bind to receptors overexpressed on diseased cells (e.g., cancer cells). nih.gov This active targeting strategy can enhance the accumulation of the drug at the site of action, thereby increasing therapeutic efficacy while minimizing exposure to healthy tissues and reducing systemic side effects. researchgate.net

Table 5: Overview of Nanocarrier Systems for Drug Delivery

Nanocarrier Type Composition Key Advantages
Liposomes Phospholipid bilayers enclosing an aqueous core. Biocompatible, can carry both hydrophilic and hydrophobic drugs. scispace.com
Polymeric Nanoparticles Biodegradable polymers. Controlled and sustained drug release, surface can be easily modified for targeting. nih.gov
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix. High stability, good tolerability, scalable production. nih.gov

| Metallic Nanoparticles | Gold, iron oxide. | Unique physicochemical properties, potential for theranostic applications (therapy and diagnosis). nih.gov |

Pharmacogenomics and Personalized Medicine Approaches

The advent of pharmacogenomics and personalized medicine holds the potential to revolutionize the therapeutic application of compounds like this compound by tailoring treatment to an individual's genetic makeup. nih.govahajournals.org This approach aims to optimize efficacy and minimize adverse effects by identifying genetic variations that influence drug response. warwick.ac.uk While specific pharmacogenomic studies on this compound are not yet available, research on related classes of compounds, such as diuretics and carbonic anhydrase inhibitors, provides a roadmap for future investigations.

A key area of future research will be the identification of single nucleotide polymorphisms (SNPs) in genes that encode for drug metabolizing enzymes, drug targets, and transporters. nih.gov For instance, the cytochrome P450 (CYP450) family of enzymes is crucial for the metabolism of many drugs, and genetic variations within these enzymes can lead to significant differences in drug clearance and exposure. warwick.ac.uknih.gov Future studies should investigate which specific CYP450 isozymes are involved in the metabolism of this compound and screen for relevant genetic polymorphisms.

As a potential carbonic anhydrase inhibitor, the pharmacogenomics of this compound could be explored by studying genetic variations in the different carbonic anhydrase (CA) isozymes. nih.gov There are at least 16 different CA isozymes, and variations in the genes encoding these enzymes could influence the binding affinity and inhibitory activity of the compound, thereby affecting its therapeutic efficacy. nih.gov

Furthermore, considering the diuretic effect of many sulfonamide-based compounds, genes influencing renal function and electrolyte balance are also important targets for pharmacogenomic research. swagene.com For example, variations in the NEDD4L gene have been shown to affect the efficacy of thiazide diuretics by modulating the activity of the epithelial sodium channel (ENaC). swagene.com Investigating similar genetic associations for this compound could help predict patient response.

Personalized medicine strategies would involve the development of diagnostic tests to identify patients who are most likely to benefit from treatment with this compound or who may be at an increased risk of adverse events. ahajournals.org This could involve genotyping patients for specific genetic markers before initiating therapy. swagene.com

The table below outlines potential genes and biomarkers that could be investigated in future pharmacogenomic studies of this compound, based on research into related compounds.

Gene/Biomarker Category Potential Genes/Biomarkers Relevance to this compound
Drug Metabolism Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4)Variations can alter the rate of drug metabolism, affecting efficacy and toxicity. warwick.ac.uk
Drug Targets Carbonic Anhydrase (CA) isozymes (e.g., CA-II, CA-IV)Genetic variations may influence the binding and inhibitory activity of the compound. nih.gov
Drug Transporters Solute carrier (SLC) transportersPolymorphisms can affect the absorption, distribution, and excretion of the drug.
Pharmacodynamic Effect Genes involved in renal sodium handling (e.g., NEDD4L)May predict the diuretic response to the compound. swagene.com

Ultimately, the goal of applying pharmacogenomics to this compound is to move beyond a "one-size-fits-all" approach and towards a more precise and individualized therapeutic strategy. nih.govahajournals.org This will require extensive research to identify and validate clinically relevant genetic markers that can be used to guide treatment decisions.

Q & A

Q. Table 1: Expected Spectroscopic Data for Related Sulfonamides

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Reference
5-Chloropyridine-3-sulfonamide8.6 (d, 1H), 8.1 (dd, 1H)1345 (S=O), 1160 (S=O)
6-Chloro-N-cyclohexyl variant7.8 (d, 1H), 3.4 (m, 1H)1360 (S=O), 1145 (S=O)

Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates. Microwave-assisted synthesis reduces time and improves yields .
  • Solvent effects : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance nucleophilicity of the amine group .
  • Catalyst use : Heterogeneous catalysts like nano-CuO reduce side reactions and enable recyclability .
  • pH modulation : Maintaining pH 7–9 prevents hydrolysis of the sulfonamide group .

Case Study : A 15% yield increase was reported for a chloropyridine sulfonamide derivative by switching from THF to DMF and using K₂CO₃ as the base .

Advanced: How does the sulfonamide group in this compound influence enzyme inhibition mechanisms?

Answer:
The sulfonamide (-SO₂NH₂) group mimics natural enzyme substrates, enabling competitive inhibition. For example:

  • Hydrogen bonding : The sulfonamide NH and SO₂ groups form H-bonds with active-site residues (e.g., histidine or serine in proteases) .
  • Electron-withdrawing effects : The adjacent pyridine ring enhances electrophilicity, stabilizing enzyme-inhibitor complexes .

Q. Experimental Validation :

  • Kinetic assays : Measure inhibition constants (Kᵢ) under varying pH and substrate concentrations.
  • Molecular docking : Predict binding modes using software like AutoDock, validated by crystallography .

Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:
Contradictions arise from variability in assay conditions, purity, or structural analogs. Mitigation strategies include:

  • Standardized protocols : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .
  • Meta-analysis : Compare datasets from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
  • Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

Example : Discrepancies in IC₅₀ values for a chloropyridine sulfonamide were traced to differences in assay buffer ionic strength .

Advanced: What computational methods are effective in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group (-CN) lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility and stability .
  • QSAR Models : Relate substituent effects (e.g., chloro vs. cyano groups) to biological activity using regression analysis .

Q. Software Tools :

  • Gaussian (DFT), GROMACS (MD), and Schrödinger Suite (docking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.